molecular formula C10H17Cl B13178289 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane

3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane

Cat. No.: B13178289
M. Wt: 172.69 g/mol
InChI Key: LIQGDBNDYMBRGK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(propan-2-YL)bicyclo[310]hexane is an organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.

    Isopropylation: The addition of the isopropyl group is typically carried out using isopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation and isopropylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-3-(propan-2-YL)bicyclo[31

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane involves its interaction with molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in various chemical reactions. The bicyclic structure may influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the isopropyl group, leading to different chemical properties.

    3-(Propan-2-YL)bicyclo[3.1.0]hexane: Lacks the chloromethyl group, affecting its reactivity.

    Bicyclo[3.1.0]hexane Derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane.

Uniqueness

The presence of both chloromethyl and isopropyl groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and interactions.

Biological Activity

3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis methods, and interaction with biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C_{10}H_{15}Cl and a molecular weight of approximately 170.68 g/mol. Its structure consists of a bicyclo[3.1.0]hexane framework, characterized by a cyclopropane ring fused to a cyclobutane ring, with a chloromethyl group and a prop-2-en-1-yl substituent that enhance its reactivity .

Synthesis Methods

Several synthetic pathways have been developed for this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing potassium hydroxide to substitute the chloromethyl group.
  • Elimination Reactions : Employing strong acids to facilitate the removal of functional groups .

These methods provide efficient routes to synthesize the compound while maintaining high yields.

Research indicates that this compound may interact with various biological receptors, similar to other bicyclic compounds. Its chloromethyl and propylene groups suggest potential affinity for certain enzyme systems and receptors, which could lead to therapeutic applications .

Interaction Studies

Interaction studies are crucial for understanding the biological potential of this compound. Preliminary studies suggest that it may exhibit affinities toward:

  • P2Y Receptors : These receptors are involved in platelet aggregation and other cellular signaling pathways, indicating that the compound could play a role in cardiovascular therapies .
  • Cytochrome P450 Enzymes : Known for their role in drug metabolism, interactions with these enzymes could influence pharmacokinetics and toxicity profiles .

Antiplatelet Activity

In studies examining P2Y receptor inhibitors, compounds structurally similar to this compound demonstrated significant effects on platelet aggregation. The inhibition of P2Y(12) receptors was particularly notable, suggesting potential use in managing thrombotic disorders .

Cytotoxicity Assessments

Further investigations into the cytotoxic effects of the compound revealed variable results across different cell lines. While some studies indicated low cytotoxicity at therapeutic concentrations, others suggested that specific structural modifications could enhance its efficacy against cancer cells by inducing apoptosis through modulation of pro-apoptotic pathways .

Comparative Analysis

A comparative analysis of related bicyclic compounds reveals distinct biological profiles based on structural variations:

Compound NameStructure TypeKey Features
2-(Bicyclo[3.1.0]hexan-2-yl)propan-1-olBicyclic AlcoholHydroxyl group instead of halogen
3-(Bicyclo[3.1.0]hexan-2-YL)propanamideBicyclic AmineAmide functional group
This compoundBicyclic HalideUnique reactivity due to chloromethyl group

This table highlights how variations in functional groups can significantly impact biological activity.

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

3-(chloromethyl)-3-propan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17Cl/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3

InChI Key

LIQGDBNDYMBRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC2CC2C1)CCl

Origin of Product

United States

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